2-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
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Overview
Description
2-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. . This compound, with its unique structure, has garnered interest for its potential therapeutic properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like toluene or ethanol and catalysts such as triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxamide group to an amine or alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized thiophene derivatives .
Scientific Research Applications
2-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For instance, it could inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-aminothiophene and 2-cyano-N-(3-methylphenyl)thiophene share structural similarities and exhibit comparable biological activities.
Indole Derivatives: Indole-based compounds, such as indomethacin and celecoxib, also possess anti-inflammatory and analgesic properties.
Uniqueness
2-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide stands out due to its unique cyclohepta[b]thiophene core, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and therapeutic potentials compared to other thiophene and indole derivatives .
Biological Activity
2-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a compound belonging to the class of cycloheptathiophenes. This compound has garnered attention in pharmacological research due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C15H18N2S. It features a tetrahydro-cycloheptathiophene core with an amine and a carboxamide functional group that may influence its biological interactions.
Property | Value |
---|---|
Molecular Formula | C15H18N2S |
Molecular Weight | 270.38 g/mol |
IUPAC Name | This compound |
Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may exert its effects through the following mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis via activation of caspase pathways.
- Anti-inflammatory Activity : Research indicates that it may reduce inflammatory markers in vitro by modulating cytokine release.
- Antimicrobial Properties : The compound exhibits activity against certain bacterial strains, potentially through disruption of bacterial cell wall synthesis.
Anticancer Activity
A study conducted on human cancer cell lines demonstrated that this compound significantly inhibited cell growth at concentrations ranging from 10 to 50 µM. The compound induced apoptosis in a dose-dependent manner as evidenced by increased caspase-3 activity and DNA fragmentation assays.
Anti-inflammatory Effects
In an experimental model of inflammation induced by lipopolysaccharide (LPS), the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in managing inflammatory diseases.
Antimicrobial Activity
The compound has shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 25 µg/mL for E. coli.
Case Studies
- Case Study on Cancer Treatment : In vitro studies using MCF-7 breast cancer cells indicated that treatment with the compound at concentrations of 20 µM resulted in a 70% reduction in cell viability compared to control groups.
- Inflammation Model : In vivo studies on mice subjected to LPS-induced sepsis showed that administration of the compound at a dosage of 10 mg/kg significantly decreased mortality rates and improved survival times compared to untreated controls.
Properties
IUPAC Name |
2-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-11-6-5-7-12(10-11)19-17(20)15-13-8-3-2-4-9-14(13)21-16(15)18/h5-7,10H,2-4,8-9,18H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHWMIIMDDBZNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(SC3=C2CCCCC3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.